Di(1H-imidazol-1-yl)methane
Overview
Description
Di(1H-imidazol-1-yl)methane is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 and is a solid at room temperature . The compound is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of Di(1H-imidazol-1-yl)methane consists of two imidazole rings connected by a single carbon atom . The InChI code for this compound is 1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 .It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 44.6±0.5 cm3 .
Scientific Research Applications
Antibacterial Applications
“Di(1H-imidazol-1-yl)methane” derivatives exhibit significant antibacterial properties . These compounds have been synthesized and tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The imidazole ring is a critical structure in many antibacterial agents due to its interaction with bacterial enzymes and proteins .
Antimycobacterial Activity
Compounds containing the imidazole moiety, such as “Di(1H-imidazol-1-yl)methane”, have been evaluated for their antimycobacterial activity . They have shown effectiveness against Mycobacterium tuberculosis, with measured minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents against tuberculosis .
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory effects . The structural features of “Di(1H-imidazol-1-yl)methane” allow it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory medications .
Antitumor and Anticancer Research
The imidazole ring is a common feature in many antitumor and anticancer drugs . “Di(1H-imidazol-1-yl)methane” derivatives can be designed to target specific cancer cells, disrupting their growth and proliferation. Research in this area is ongoing, with the aim of creating more effective and less toxic cancer treatments .
Antiviral Therapies
Research has shown that imidazole-containing compounds, including “Di(1H-imidazol-1-yl)methane”, have antiviral capabilities . They can interfere with viral replication by targeting viral enzymes or proteins, offering a pathway for developing new antiviral drugs .
Quorum Sensing Inhibition
“Di(1H-imidazol-1-yl)methane” has potential applications in disrupting quorum sensing in bacteria, a process essential for bacterial communication and virulence factor production. By inhibiting quorum sensing, these compounds can reduce bacterial pathogenicity, serving as an adjuvant therapy for bacterial infections .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives have been known to interact with their targets, leading to various changes . For instance, some imidazole derivatives have been reported to inhibit Aurora A and B kinases, halting tumor growth across various tumor models .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Some imidazole derivatives have demonstrated the ability to halt tumor growth, suggesting potential antitumor activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
properties
IUPAC Name |
1-(imidazol-1-ylmethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHHYFDKCLECEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233651 | |
Record name | N,N-Diimidazoylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84661-56-3 | |
Record name | N,N-Diimidazoylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diimidazoylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Di(1H-imidazol-1-yl)methane in the formation of coordination polymers?
A1: Di(1H-imidazol-1-yl)methane, often abbreviated as "L" in the provided research, acts as a bridging ligand in the construction of coordination polymers. [, ] Its two imidazole rings, each containing a nitrogen atom capable of donating an electron pair, allow it to coordinate with metal ions. This bridging action enables the formation of diverse structures, from one-dimensional chains to complex three-dimensional networks. [, ] The specific structural arrangement is influenced by factors such as the metal ion used, the presence of other ligands (e.g., dicarboxylates), and the reaction conditions.
Q2: How does the choice of dicarboxylate ligand influence the structure of Di(1H-imidazol-1-yl)methane-based coordination polymers?
A2: The research highlights the significant impact of different dicarboxylate ligands on the final structure of coordination polymers incorporating Di(1H-imidazol-1-yl)methane. [, ] For instance, using 1,2-benzenedicarboxylate results in a "dia" topology, while 1,3-benzenedicarboxylate leads to a two-dimensional layered structure. [] This structural diversity stems from variations in the dicarboxylates' size, shape, and coordination geometry, ultimately influencing the overall packing and dimensionality of the resulting framework.
Q3: Beyond structural roles, can Di(1H-imidazol-1-yl)methane contribute to material properties?
A3: Yes, the incorporation of Di(1H-imidazol-1-yl)methane into coordination polymers can influence their properties. For example, studies have shown that complexes containing this ligand and zinc(II) or cadmium(II) ions exhibit photoluminescence in the solid state. [] This suggests potential applications in areas like sensing or optoelectronic materials. Further research could explore how modifying the Di(1H-imidazol-1-yl)methane structure or combining it with other ligands might fine-tune these properties for specific applications.
Q4: Has Di(1H-imidazol-1-yl)methane been used in catalytic applications?
A4: While the provided research doesn't directly showcase its catalytic activity, Di(1H-imidazol-1-yl)methane plays a key role in building a catalytic system. [] Researchers used it to create a cationic porphyrin-based polymer, which, when supported on carbon nanotubes, acts as a bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. [] In this case, the Di(1H-imidazol-1-yl)methane is crucial for constructing the polymer framework that supports the catalytically active porphyrin zinc(II) sites. This highlights its potential as a building block for designing heterogeneous catalysts.
Q5: What future research directions with Di(1H-imidazol-1-yl)methane seem promising based on these findings?
A5: The research suggests several promising avenues for further investigation. Exploring the impact of different metals and auxiliary ligands on the magnetic properties of Di(1H-imidazol-1-yl)methane-based coordination polymers is one direction. [] Further, investigating the potential of these materials in gas storage or separation applications, given their porous nature, is worthwhile. Lastly, building upon its use in the reported catalytic system, exploring Di(1H-imidazol-1-yl)methane's potential in constructing other types of heterogeneous catalysts for various organic transformations seems promising. []
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